molecular formula C12H12FN3O2S2 B2668845 5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034398-88-2

5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2668845
CAS No.: 2034398-88-2
M. Wt: 313.37
InChI Key: JLGIQQQEMISWPD-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzothiadiazole dioxide core fused with a thiazole moiety. The structure includes a fluorine substituent at the 5-position, a methyl group at the 1-position, and a (2-methylthiazol-4-yl)methyl group at the 3-position.

Properties

IUPAC Name

5-fluoro-1-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S2/c1-8-14-10(7-19-8)6-16-12-5-9(13)3-4-11(12)15(2)20(16,17)18/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGIQQQEMISWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole and thiadiazole rings. One common approach is to first synthesize the 2-methylthiazol-4-yl moiety, followed by its incorporation into the benzo[c][1,2,5]thiadiazole core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems to handle the complex synthesis steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines. A study demonstrated that certain thiazole derivatives showed promising cytotoxic effects on human lung adenocarcinoma cells and glioblastoma cells, with IC50 values indicating strong selectivity against these lines .

Mechanism of Action : The mechanism by which thiazole-containing compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, a compound similar to 5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide was shown to activate apoptotic pathways in treated cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazole derivatives. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of the thiazole ring enhances the lipophilicity of the compounds, which is crucial for penetrating bacterial membranes .

Neuropharmacology

Anticonvulsant Activity : Some studies have explored the anticonvulsant properties of thiazole derivatives. In a picrotoxin-induced convulsion model, certain compounds were found to significantly reduce seizure activity, suggesting a potential application in treating epilepsy . The structural modifications in compounds like this compound may enhance their efficacy in this area.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized to yield compounds with enhanced biological activity. Understanding the structure-activity relationship is critical for developing more potent derivatives. For instance, modifications at specific positions on the thiazole or benzo[c][1,2,5]thiadiazole rings can lead to improved selectivity and potency against targeted diseases .

Case Studies

Study Focus Findings
Evren et al. (2019)Anticancer ActivityDeveloped novel thiazole derivatives showing significant cytotoxicity against A549 cells with IC50 values <30 µM .
Recent ResearchAnticonvulsant EffectsDemonstrated that certain thiazole derivatives effectively reduced seizure frequency in animal models .
Synthesis StudiesStructure OptimizationHighlighted the importance of specific substitutions on thiazole rings for enhancing biological activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzothiadiazole dioxide core distinguishes this compound from simpler thiadiazole derivatives. For example, methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, MW 369.40) contains a non-fused 1,3,4-thiadiazole ring linked to a benzoate ester .

Substituent Analysis

  • Thiazole/Thiadiazole Hybridization : The (2-methylthiazol-4-yl)methyl substituent in the target compound parallels the thiazole-containing ureido derivatives in Pharmacopeial Forum PF 43(1) (e.g., thiazol-5-ylmethyl carbamates with isopropyl or hydroperoxypropan-2-yl groups) . These analogs demonstrate the pharmacological relevance of thiazole appendages, often contributing to binding affinity in protease inhibitors or kinase modulators.
  • Fluorine Substitution: The 5-fluoro group on the benzothiadiazole core may enhance bioavailability and membrane permeability compared to non-fluorinated analogs, as seen in fluorinated drug candidates like ciprofloxacin.

Molecular Weight and Functional Group Diversity

The target compound’s molecular weight (estimated ~380–400 g/mol based on structure) is comparable to LS-03205 (369.40 g/mol) but lower than larger pharmacopeial thiazolylmethyl carbamates (e.g., ~600–650 g/mol in PF 43(1) examples) . Functional group differences are critical:

  • The benzothiadiazole dioxide core lacks the ester or carbamate linkages seen in LS-03205 and PF 43(1) compounds.
  • The methyl group at the thiazole 2-position may reduce steric hindrance compared to bulkier substituents (e.g., isopropyl in PF 43(1)) .

Hypothetical Property Comparison

Property Target Compound LS-03205 PF 43(1) Thiazolylmethyl Carbamates
Core Structure Benzothiadiazole dioxide 1,3,4-Thiadiazole Thiazole-linked ureido/carbamate
Key Substituents Fluoro, methylthiazolylmethyl Phenylcarbamoyl, benzoate Hydroperoxypropan-2-yl, isopropyl
Molecular Weight (g/mol) ~380–400 (estimated) 369.40 ~600–650
Potential Solubility Moderate (polar groups) Low (ester dominance) Variable (depends on substituents)
Metabolic Stability High (fluorine, fused core) Moderate Low (complex substituents)

Research Implications and Limitations

  • Structural Insights : The fluorine atom and fused benzothiadiazole system may confer resistance to oxidative degradation compared to LS-03205 , which lacks such features .
  • Biological Activity : While PF 43(1) compounds demonstrate protease inhibition via thiazole-ureido motifs , the target compound’s mechanism remains speculative. Its thiazolylmethyl group could facilitate interactions with hydrophobic enzyme pockets.
  • Data Gaps: Direct pharmacological or toxicological data for the target compound are absent in available literature.

Biological Activity

5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a synthetic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are notable for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₃F N₄ O₂ S₂
  • Molecular Weight : 313.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with a thiadiazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. The following sections summarize key findings related to the biological activity of this specific compound.

Antiviral Activity

Studies have shown that derivatives of thiadiazole exhibit antiviral properties. For instance:

  • Mechanism of Action : The presence of electron-withdrawing groups like fluorine enhances the antiviral activity by improving interaction with viral proteins.
  • Case Study : A derivative with a similar structure demonstrated IC50 values in the micromolar range against HIV-1, suggesting a promising antiviral profile for compounds like this compound .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer potential:

  • In Vitro Studies : Compounds similar to this one have shown cytotoxic effects on various cancer cell lines. For example, studies indicate that modifications in the thiadiazole ring can enhance anticancer activity .
  • Mechanism : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of thiadiazoles are well documented:

  • Spectrum of Activity : Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

Structure-Aactivity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and enhances interaction with biological targets
Thiazole RingContributes to the overall stability and biological efficacy
Methyl GroupMay influence the electronic properties affecting receptor binding

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